molecular formula C25H28BrNO2 B11609164 N,N-dibenzyl-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

N,N-dibenzyl-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B11609164
M. Wt: 454.4 g/mol
InChI Key: FPPROZSUXDYSBL-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-bromo-4,7,7-trimethyl-3-oxobicyclo[221]heptane-1-carboxamide is a complex organic compound with a unique bicyclic structure This compound is characterized by its two benzyl groups, a bromine atom, and a trimethyl-substituted bicycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the bicyclic core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the bromine atom: Bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions.

    Formation of the carboxamide group: The carboxylic acid derivative can be converted to the carboxamide using reagents such as thionyl chloride followed by reaction with dibenzylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would follow similar steps with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced depending on the reagents used.

    Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom with azide would yield an azido derivative.

Scientific Research Applications

N,N-dibenzyl-2-bromo-4,7,7-trimethyl-3-oxobicyclo[22

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: May be used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dibenzyl-2-chloro-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
  • N,N-dibenzyl-2-iodo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Uniqueness

N,N-dibenzyl-2-bromo-4,7,7-trimethyl-3-oxobicyclo[22

Properties

Molecular Formula

C25H28BrNO2

Molecular Weight

454.4 g/mol

IUPAC Name

N,N-dibenzyl-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C25H28BrNO2/c1-23(2)24(3)14-15-25(23,20(26)21(24)28)22(29)27(16-18-10-6-4-7-11-18)17-19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3

InChI Key

FPPROZSUXDYSBL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(C(C2=O)Br)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C)C

Origin of Product

United States

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